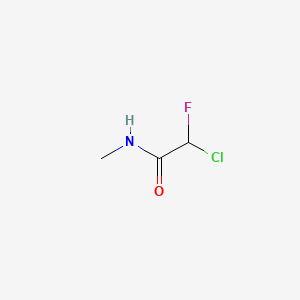

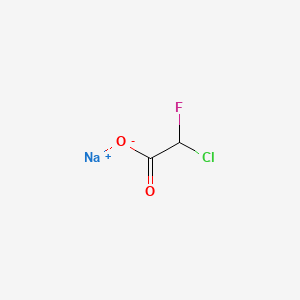

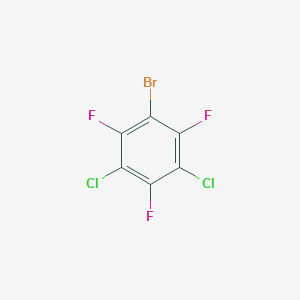

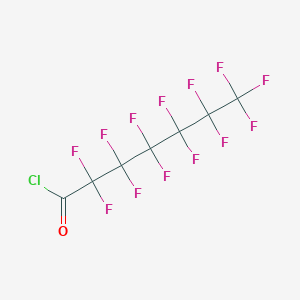

![molecular formula C18H12F3NO B1304119 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone CAS No. 283597-72-8](/img/structure/B1304119.png)

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone is a chemical compound with the CAS Number: 283597-72-8. It has a molecular weight of 315.29 and a molecular formula of C18H12F3NO . The IUPAC name for this compound is 2-(2-quinolinyl)-1-[4-(trifluoromethyl)phenyl]ethanone .

Molecular Structure Analysis

The InChI code for 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone is 1S/C18H12F3NO/c19-18(20,21)14-8-5-13(6-9-14)17(23)11-15-10-7-12-3-1-2-4-16(12)22-15/h1-10H,11H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone include a molecular weight of 315.29 and a molecular formula of C18H12F3NO . More specific properties like melting point, boiling point, solubility, etc., were not available in the search results.科学研究应用

Anticancer and Antimicrobial Activities

Quinoline and quinazoline alkaloids have been recognized for their significant bioactivities. These compounds, including their derivatives, have been shown to possess antitumor, antimalarial, antibacterial, antifungal, and antiviral activities. Their role in drug development, especially in antimalarial and anticancer therapies, underscores the therapeutic potential of quinoline derivatives. The extensive range of bioactivities also includes anti-inflammatory, antioxidant, and other pharmacological effects, indicating their versatility in medicinal chemistry and drug discovery efforts (Shang et al., 2018).

Corrosion Inhibition

Quinoline derivatives have been reported to be effective as anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces suggests their utility in protecting metals from corrosion. This application is especially relevant in industrial settings where corrosion resistance is crucial for maintaining the integrity of metal infrastructure and equipment (Verma et al., 2020).

Therapeutic Significance

The therapeutic significance of quinolines extends to a variety of ailments. They are key components in the development of new chemotherapeutic agents, reflecting their clinical importance. The broad spectrum of antimicrobial, anti-inflammatory, and antidiabetic activities of quinoline derivatives, some of which are under clinical investigation, underscores the ongoing interest in these compounds for combating various diseases (Hussaini, 2016).

Green Chemistry Approaches

There is an increasing focus on green chemistry approaches to synthesize quinoline scaffolds. These methods aim to reduce or eliminate the use of hazardous chemicals, solvents, and catalysts, promoting environmentally friendly and non-toxic processes. Such approaches not only align with sustainable development goals but also open new avenues for the future application of quinoline derivatives in various domains (Nainwal et al., 2019).

安全和危害

属性

IUPAC Name |

2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3NO/c19-18(20,21)14-8-5-13(6-9-14)17(23)11-15-10-7-12-3-1-2-4-16(12)22-15/h1-10H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZKLJWHMBIJEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382363 |

Source

|

| Record name | 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |

CAS RN |

283597-72-8 |

Source

|

| Record name | 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。